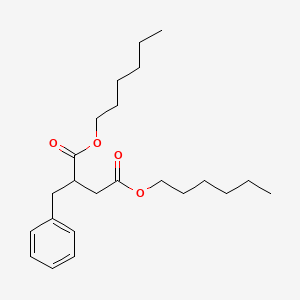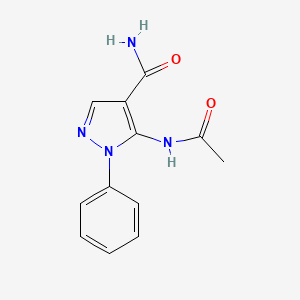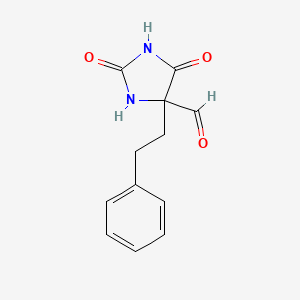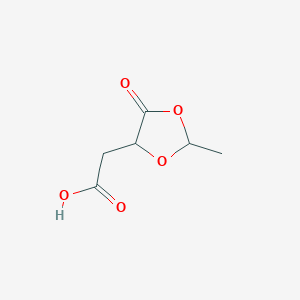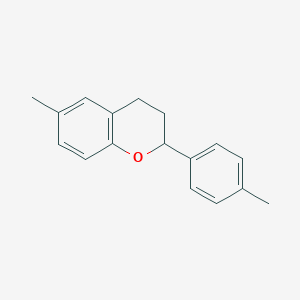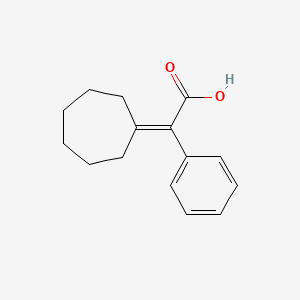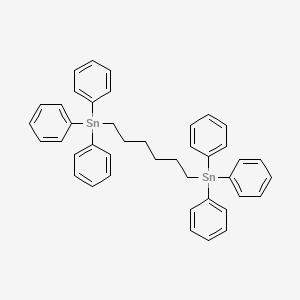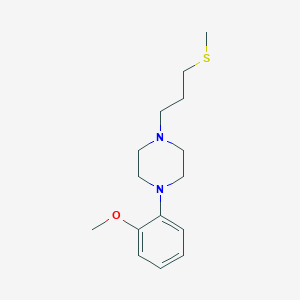![molecular formula C21H29NO B14730481 4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline CAS No. 6275-96-3](/img/structure/B14730481.png)
4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific chemical characteristics.
Preparation Methods
The synthesis of 4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline typically involves the reduction of Schiff bases. This process includes the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) under controlled conditions . Industrial production methods may involve similar reduction processes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned, reducing agents such as NaBH4 or LiAlH4 are commonly used.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the methoxy group.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline is utilized in various fields:
Chemistry: It serves as a precursor for the synthesis of other complex molecules and dyes.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to 4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline include:
- 4-(((4-Methoxyphenyl)amino)methyl)-n,n-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific methoxyphenyl and hexan-3-yl groups, which confer distinct chemical reactivity and applications.
Properties
CAS No. |
6275-96-3 |
|---|---|
Molecular Formula |
C21H29NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
4-[4-(4-methoxyphenyl)hexan-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H29NO/c1-6-20(16-8-12-18(13-9-16)22(3)4)21(7-2)17-10-14-19(23-5)15-11-17/h8-15,20-21H,6-7H2,1-5H3 |
InChI Key |
CTMPRVRVUOYEGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N(C)C)C(CC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


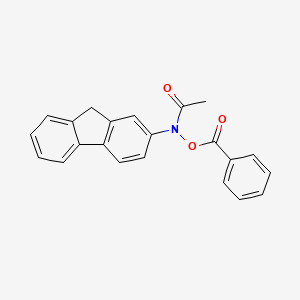
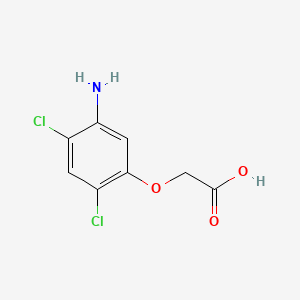
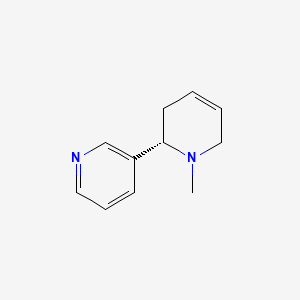
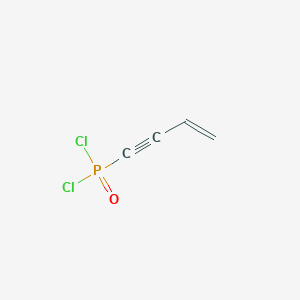
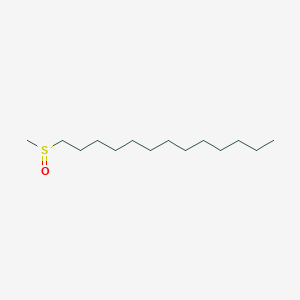
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14730429.png)
